N-methyl-N-(1-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperidin-3-yl)cyclopropanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-methyl-N-(1-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperidin-3-yl)cyclopropanesulfonamide” is a compound that has been mentioned in the context of various research studies . It is a derivative of pyrrolo[2,3-d]pyrimidine, a heterocyclic compound that has shown diverse biological activities .
Synthesis Analysis
The synthesis of pyrrolo[2,3-d]pyrimidine derivatives has been reported in several studies . For instance, one study described the design and synthesis of 25 novel pyrrolo[2,3-d]pyrimidine derivatives based on molecular diversity . Another study reported the synthesis of a series of 2,4,6-trisubstituted pyrimidines by reacting chalcone with guanidine hydrochloride .Molecular Structure Analysis
The molecular structure of “this compound” can be inferred from its name and the general structure of pyrrolo[2,3-d]pyrimidine derivatives . The compound contains a pyrrolo[2,3-d]pyrimidine core, which is a six-membered heterocyclic ring containing two nitrogen atoms .Future Directions
The future directions for research on “N-methyl-N-(1-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperidin-3-yl)cyclopropanesulfonamide” and related compounds could include further exploration of their biological activities, development of more efficient synthesis methods, and investigation of their potential applications in medicine .
Mechanism of Action
Target of Action
The primary target of this compound is the Janus kinase 1 (JAK1) . JAK1 is a type of protein tyrosine kinase that plays a crucial role in the signaling pathways of various cytokines and growth factors .
Mode of Action
The compound acts as a selective inhibitor of JAK1 . It binds to the kinase domain of JAK1, preventing it from phosphorylating and activating downstream signaling proteins . This results in the inhibition of JAK1-mediated signaling pathways .
Biochemical Pathways
The inhibition of JAK1 affects several biochemical pathways. JAK1 is involved in the signaling pathways of many cytokines, including those that regulate immune responses and inflammation . By inhibiting JAK1, the compound can modulate these pathways and potentially reduce inflammatory responses .
Pharmacokinetics
The compound has been optimized for in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) properties . It has been tested for pharmacokinetic properties in mouse and rat in vivo studies, showing desired efficacies . .
Result of Action
The inhibition of JAK1 by the compound can lead to a reduction in the signaling of cytokines that are involved in inflammation and immune responses . This can result in a decrease in inflammatory responses, which could be beneficial in the treatment of diseases characterized by excessive inflammation .
Biochemical Analysis
Biochemical Properties
N-methyl-N-(1-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperidin-3-yl)cyclopropanesulfonamide interacts with PKB, a serine/threonine protein kinase that plays an important role in signaling within cells, promoting both cell proliferation and survival . The compound has been found to be a potent and orally bioavailable inhibitor of PKB .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating biomarkers of signaling through PKB in vivo and strongly inhibiting the growth of human tumor xenografts in nude mice at well-tolerated doses .
Molecular Mechanism
This compound exerts its effects at the molecular level by inhibiting PKB. It is an ATP-competitive, nano-molar inhibitor with selectivity for inhibition of PKB over the closely related kinase PKA .
Temporal Effects in Laboratory Settings
It has been observed that representative compounds modulate biomarkers of signaling through PKB in vivo .
Metabolic Pathways
The metabolic pathways that this compound is involved in are primarily related to the PI3K-PKB signaling pathway .
properties
IUPAC Name |
N-methyl-N-[1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-3-yl]cyclopropanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N5O2S/c1-19(23(21,22)12-4-5-12)11-3-2-8-20(9-11)15-13-6-7-16-14(13)17-10-18-15/h6-7,10-12H,2-5,8-9H2,1H3,(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNFRFESSRUQFJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCN(C1)C2=NC=NC3=C2C=CN3)S(=O)(=O)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.